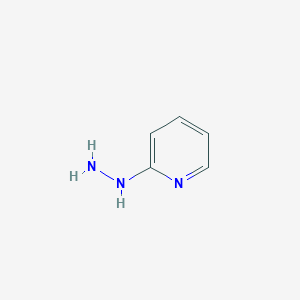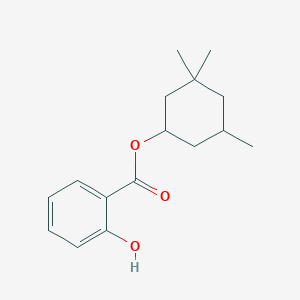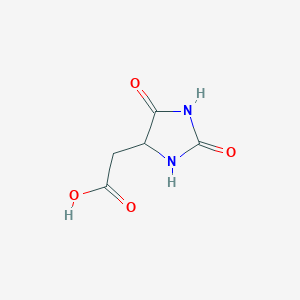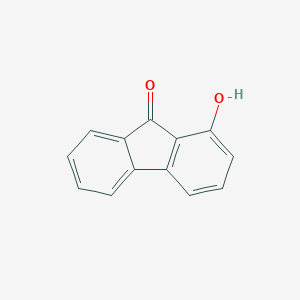
3-フルオロプロパン-1-オール
概要
説明
3-Fluoropropan-1-ol is an organic compound with the chemical formula C3H7FO. It is a colorless liquid with a pungent odor and is miscible with water and many organic solvents . This compound is used as an intermediate in organic synthesis and has various applications in different fields.
科学的研究の応用
3-Fluoropropan-1-ol has a wide range of applications in scientific research:
作用機序
Target of Action
3-Fluoropropan-1-ol is a chemical compound used primarily as a reagent in the synthesis of various organic compounds . The primary targets of 3-Fluoropropan-1-ol are the molecules it reacts with in these synthesis reactions .
Mode of Action
The mode of action of 3-Fluoropropan-1-ol is largely dependent on the specific synthesis reaction it is involved in . As a reagent, it interacts with other molecules, contributing its atoms to form new bonds and create new compounds .
Biochemical Pathways
The specific biochemical pathways affected by 3-Fluoropropan-1-ol are dependent on the compounds it helps synthesize . For example, it has been used to synthesize fluorinated amino acids and labelled N-desmethyl-loperamide analogues . These compounds can then participate in various biochemical pathways, with downstream effects dependent on their specific roles .
Pharmacokinetics
The pharmacokinetics of 3-Fluoropropan-1-ol, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. As a small, polar molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biochemical pathways it participates in and the compounds it helps synthesize .
Result of Action
The result of 3-Fluoropropan-1-ol’s action is the synthesis of new organic compounds . These compounds can have a wide range of molecular and cellular effects, depending on their specific structures and roles .
Action Environment
The action, efficacy, and stability of 3-Fluoropropan-1-ol can be influenced by various environmental factors. For example, its reactivity can be affected by temperature, pH, and the presence of other chemicals . It is also classified as a flammable liquid and can cause skin and eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, using appropriate safety measures .
生化学分析
Biochemical Properties
3-Fluoropropan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is used as a reagent to synthesize fluorinated amino acids and labelled analogues, which have potential use as imaging radiotracers . The interactions of 3-Fluoropropan-1-ol with biomolecules often involve hydrogen bonding and other non-covalent interactions, which can influence the reactivity and stability of the compound in biochemical environments .
Cellular Effects
The effects of 3-Fluoropropan-1-ol on various types of cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cellular proteins can lead to changes in their activity, which in turn can alter cellular processes such as proliferation, differentiation, and apoptosis . Additionally, 3-Fluoropropan-1-ol has been shown to have toxic effects at certain concentrations, which can impact cell viability and function .
Molecular Mechanism
At the molecular level, 3-Fluoropropan-1-ol exerts its effects through various mechanisms. It can form hydrogen bonds with biomolecules, which can influence their structure and function . The compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression induced by 3-Fluoropropan-1-ol can result from its interactions with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoropropan-1-ol can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature and pH, which can affect its reactivity and interactions with biomolecules . Long-term studies have shown that 3-Fluoropropan-1-ol can have persistent effects on cellular function, including alterations in metabolic activity and gene expression . Understanding these temporal effects is essential for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of 3-Fluoropropan-1-ol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic or adverse effects . Studies have shown that there are threshold effects, where a certain concentration of 3-Fluoropropan-1-ol is required to elicit a measurable biological response . Toxicity studies in rodents have indicated that high doses can cause severe physiological effects, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
3-Fluoropropan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 3-Fluoropropan-1-ol is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of 3-Fluoropropan-1-ol is essential for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of 3-Fluoropropan-1-ol can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how 3-Fluoropropan-1-ol exerts its effects at the cellular level and for developing strategies to modulate its activity in biochemical research .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoropropan-1-ol typically involves the following steps:
Reaction of 1-propanol with sulfur trifluoride: 1-Propanol is reacted with sulfur trifluoride to generate 3-fluoropropyl sulfide.
Hydrolysis of 3-fluoropropyl sulfide: The 3-fluoropropyl sulfide is then subjected to a hydrolysis reaction with water to obtain 3-Fluoropropan-1-ol.
Industrial Production Methods: Industrial production methods for 3-Fluoropropan-1-ol are similar to the synthetic routes mentioned above, with optimizations for large-scale production to ensure efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions: 3-Fluoropropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluoropropanoic acid.
Reduction: It can be reduced to form 3-fluoropropane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or potassium hydroxide are commonly used.
Major Products Formed:
Oxidation: 3-Fluoropropanoic acid.
Reduction: 3-Fluoropropane.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
類似化合物との比較
- 1-Fluoro-3-hydroxypropane
- 3-Fluoro-n-propyl alcohol
- 3-Fluoropropanol
- 3-Hydroxypropyl fluoride
Comparison: 3-Fluoropropan-1-ol is unique due to its specific structure, which allows for distinct hydrogen bonding interactions and reactivity patterns compared to its analogues. Its ability to form intramolecular hydrogen bonds makes it particularly interesting for conformational studies .
特性
IUPAC Name |
3-fluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO/c4-2-1-3-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRJUIXKEMCEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196764 | |
| Record name | Propanol, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462-43-1 | |
| Record name | 1-Propanol, 3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanol, 3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanol, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the hydrogen bonding in 3-fluoropropan-1-ol unique?
A: While it's known that fluorine can act as a hydrogen bond acceptor, its role in flexible molecules like 3-fluoropropan-1-ol was debated. Research has now demonstrated, for the first time, the presence of intramolecular OH···F hydrogen bonds (IMHBs) even in the parent 3-fluoropropan-1-ol [, ]. This is significant because it challenges previous assumptions and highlights the impact of fluorination on hydrogen bonding in aliphatic alcohols.
Q2: How does the stereochemistry of fluorohydrins affect these IMHBs?
A: The strength of the OH···F IMHB is sensitive to the molecule's overall 3D shape. For instance, in isomers of 4-fluoropentan-2-ol, the (h1)J(OH···F) coupling constants, indicative of IMHB strength, differ considerably between the syn and anti forms (6.6 and 1.9 Hz, respectively) [, ]. This highlights the delicate interplay between stereochemistry and IMHB formation.
Q3: How strong are these OH···F IMHBs compared to other hydrogen bonds?
A: Interestingly, computational studies reveal that the OH···F IMHBs in 3-fluoropropan-1-ol and its derivatives are not drastically weaker than the more common OH···OMe hydrogen bonds [, ]. This surprising finding underscores the significant hydrogen bond accepting capacity of fluorine, even in a flexible molecular environment.
Q4: What are the implications of these findings for drug design?
A: Understanding the subtle ways fluorine impacts hydrogen bonding, as seen in 3-fluoropropan-1-ol, can be crucial for drug design. By strategically incorporating fluorine, medicinal chemists can fine-tune a molecule's properties, potentially influencing its binding affinity, solubility, and ultimately, its efficacy [, ]. This knowledge opens up exciting avenues for rational drug design strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















